(1R)-10-Camphorsulfonamide
CAS No.: 72597-34-3
Cat. No.: VC0018191
Molecular Formula: C₁₀H₁₇NO₃S
Molecular Weight: 231.31
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 72597-34-3 |
---|---|
Molecular Formula | C₁₀H₁₇NO₃S |
Molecular Weight | 231.31 |
IUPAC Name | [(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide |
Standard InChI | InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10-/m0/s1 |
SMILES | CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
(1R)-10-Camphorsulfonamide is identified through various systematic and common names in chemical databases and literature. The compound's primary identifiers are summarized in the following table:
Parameter | Information |
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CAS Registry Number | 72597-34-3 |
Molecular Formula | C₁₀H₁₇NO₃S |
Molecular Weight | 231.31 g/mol |
Synonyms | (R)-10-Camphorsulfonamide; 10-camphorsulfonamide; (1R,4S)-7,7-Dimethyl-2-oxo-bicyclo[2.2.1]heptane-1-Methanesulfonamide; d-10-Camphorsulfonamide; ((1R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonamide |
Structural Properties
The compound features a bicyclic structure derived from camphor with a sulfonamide group attached at the 10-position. The core structure consists of a 2.2.1 bicyclic system with methyl substituents at position 7 and a carbonyl group at position 2. The sulfonamide group (-SO₂NH₂) is attached to the rigid camphor skeleton, providing unique chemical and stereochemical properties.
Stereochemistry
The compound possesses the (1R) configuration at the C1 position, which is critical for its applications in asymmetric synthesis. This specific stereochemistry distinguishes it from its enantiomer, (1S)-10-Camphorsulfonamide, and significantly influences its chemical behavior and utility in stereoselective reactions.
Physical and Chemical Properties
Physical Properties
(1R)-10-Camphorsulfonamide exhibits distinctive physical characteristics that influence its handling and applications in various settings. The key physical properties are presented below:
Property | Value |
---|---|
Physical Form | Powder |
Melting Point | 133-135°C |
Appearance | White to off-white solid |
Solubility | Soluble in polar organic solvents |
Water Hazard Class (WGK Germany) | 3 (severe hazard to waters) |
The compound's relatively high melting point reflects the strength of intermolecular forces, likely hydrogen bonding through the sulfonamide group.
Chemical Reactivity
As a sulfonamide derivative, (1R)-10-Camphorsulfonamide exhibits chemical behavior characterized by:
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The sulfonamide group (-SO₂NH₂) can participate in nucleophilic substitution reactions
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The compound can undergo oxidation to form corresponding sulfonic acids
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Reduction reactions can yield various derivatives depending on conditions
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The carbonyl group at position 2 provides sites for nucleophilic addition reactions
Spectral Characteristics
While specific spectral data is limited in the available sources, typical spectroscopic features of sulfonamides include:
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IR spectroscopy: Characteristic S=O stretching bands (typically 1350-1150 cm⁻¹) and N-H stretching bands
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NMR spectroscopy: Distinctive patterns for the bicyclic framework and the sulfonamide protons
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Mass spectrometry: Molecular ion peak at m/z corresponding to its molecular weight (231.31)
Synthesis and Preparation
Synthetic Routes
The synthesis of (1R)-10-Camphorsulfonamide typically follows a multi-step process starting from camphor:
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Chlorosulfonation: Reaction of camphor with chlorosulfonic acid to form camphorsulfonyl chloride
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Amination: Treatment of the resulting camphorsulfonyl chloride with ammonia to yield the final sulfonamide product
This synthetic pathway maintains the stereochemical integrity of the starting camphor molecule, producing the compound with the desired (1R) configuration.
Industrial Production
Industrial-scale production of (1R)-10-Camphorsulfonamide follows similar principles as laboratory synthesis but requires careful optimization of reaction conditions, including:
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Temperature control to prevent side reactions
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Solvent selection to maximize yield and purity
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Purification procedures to ensure high-quality final product
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Scale-up considerations for reaction kinetics and heat management
Applications and Utility
Research Applications
(1R)-10-Camphorsulfonamide serves various functions in chemical research:
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Chiral auxiliary in asymmetric synthesis, leveraging its rigid bicyclic structure to induce stereoselectivity
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Starting material for the preparation of other chiral reagents and catalysts
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Model compound in studies of sulfonamide chemistry and reactivity
Pharmaceutical Applications
Recent studies have highlighted potential applications of (1R)-10-Camphorsulfonamide in pharmaceutical research:
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Anticancer properties: The compound has shown promise in novel drug development contexts
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Intermediate in the synthesis of bioactive molecules
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Component in drug delivery systems exploiting its structural features
Recent investigations have explored its role as a potential anticancer agent, particularly in the development of novel therapeutic compounds.
Analytical Applications
The compound serves various analytical functions, including:
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Chiral resolving agent for the separation of racemic mixtures
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Reference standard in chromatographic analyses
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Derivatizing agent for specific functional groups in analytical procedures
Comparative Analysis
Comparison with (1S)-10-Camphorsulfonamide
(1R)-10-Camphorsulfonamide and its enantiomer (1S)-10-Camphorsulfonamide share identical physical properties but differ significantly in their chemical behavior and applications:
Property | (1R)-10-Camphorsulfonamide | (1S)-10-Camphorsulfonamide |
---|---|---|
CAS Number | 72597-34-3 | 60933-63-3 |
Stereochemistry | (1R) configuration | (1S) configuration |
Chiral Properties | Induces specific stereochemistry in asymmetric reactions | Induces opposite stereochemistry in comparable reactions |
Applications | Specific set of asymmetric syntheses | Complementary set of asymmetric syntheses |
The enantiomeric relationship between these compounds makes them valuable in complementary synthetic applications, where each can induce opposite stereochemical outcomes.
Relationship to Other Camphor Derivatives
(1R)-10-Camphorsulfonamide belongs to a broader family of camphor derivatives with varied functional groups:
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(1R)-(-)-(10-Camphorsulfonyl)oxaziridine: A related compound with an oxaziridine ring instead of the sulfonamide group, used for asymmetric oxidations
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Camphorsulfonic acid: An oxidized form with a sulfonic acid group
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Camphor: The parent compound, widely used in medicinal and industrial applications
The structural relationships among these compounds allow for versatile applications across different chemical contexts.
Current Research and Future Perspectives
Recent Research Findings
Current research on (1R)-10-Camphorsulfonamide focuses on several areas:
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Development of novel asymmetric synthetic methodologies using this compound as a chiral auxiliary
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Investigation of potential biological activities, including antimicrobial and anti-inflammatory properties
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Exploration of its utility in the synthesis of pharmaceutical intermediates
Emerging Applications
Emerging applications for (1R)-10-Camphorsulfonamide include:
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Catalyst design for green chemistry processes
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Development of chiral separation technologies
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Incorporation into new materials with specific chiroptical properties
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Potential therapeutic applications based on recently discovered biological activities
Research Gaps and Opportunities
Despite considerable research, several knowledge gaps remain regarding (1R)-10-Camphorsulfonamide:
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Comprehensive toxicological and environmental impact studies
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Detailed structure-activity relationships for its biological effects
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Development of more efficient and sustainable synthetic routes
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Exploration of novel applications in materials science and nanotechnology
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